molecular formula C14H18N2O5 B14662408 Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one CAS No. 51928-95-1

Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one

Katalognummer: B14662408
CAS-Nummer: 51928-95-1
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: WZFBHQGNVLPQLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one is a complex organic compound that combines the properties of oxalic acid, pyridine, and pyrrolidine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one typically involves the reaction of pyridine and pyrrolidine derivatives with oxalic acid under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry practices .

Analyse Chemischer Reaktionen

Types of Reactions

Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions include carbon dioxide, water, and various substituted derivatives of the original compound.

Wirkmechanismus

The mechanism of action of oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones .

Uniqueness

What sets oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one apart is its unique combination of oxalic acid, pyridine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

51928-95-1

Molekularformel

C14H18N2O5

Molekulargewicht

294.30 g/mol

IUPAC-Name

oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C12H16N2O.C2H2O4/c15-12(11-5-1-2-7-13-11)6-10-14-8-3-4-9-14;3-1(4)2(5)6/h1-2,5,7H,3-4,6,8-10H2;(H,3,4)(H,5,6)

InChI-Schlüssel

WZFBHQGNVLPQLE-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCC(=O)C2=CC=CC=N2.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.